Chemical structure and properties of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine
Chemical structure and properties of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine
An In-Depth Technical Guide to 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine: Structure, Synthesis, and Therapeutic Potential
Authored by: A Senior Application Scientist
Foreword: The 3-aminochroman scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous pharmacologically active agents. This guide provides a comprehensive technical overview of a specific analogue, 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related compounds to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its chemical architecture, plausible synthetic pathways, and anticipated biological activities, with a focus on its potential as a modulator of serotonergic systems.
Molecular Architecture and Physicochemical Profile
5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine belongs to the 3-aminochroman class of compounds. Its structure is characterized by a dihydropyran ring fused to a benzene ring, forming the chroman nucleus. An amino group is attached at the 3-position of the dihydropyran ring, and a methyl group is substituted at the 5-position of the benzene ring. This substitution pattern is critical for its potential pharmacological activity.
The presence of a chiral center at the C3 position means the compound can exist as a pair of enantiomers, (R) and (S). The stereochemistry is often crucial for biological activity, with one enantiomer typically exhibiting higher affinity for a specific biological target.[1]
Compound Identification
| Identifier | Value |
| IUPAC Name | 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine |
| Common Name | 5-methyl-3-aminochroman |
| CAS Number | 1337161-90-6[2] |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Canonical SMILES | CC1=C2OCCC(C2=CC=C1)N |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| pKa | 9.0 ± 0.2 | The basicity is primarily due to the primary amine group. |
| LogP | 1.8 ± 0.3 | Indicates moderate lipophilicity. |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO. | Expected to have low solubility in water as the free base. |
| Boiling Point | ~280-300 °C | Estimated based on related structures. |
| Melting Point | Not available | Likely a solid at room temperature as a salt. |
Synthesis Strategies: A Focus on Versatility and Control
The synthesis of 3-aminochroman derivatives is a well-explored area, offering several routes to the target molecule.[3] The choice of synthetic strategy often depends on the desired scale, stereochemical control, and the availability of starting materials.
Retrosynthetic Analysis and a Plausible Synthetic Pathway
A common and effective approach for synthesizing 5-substituted 3-aminochromans involves the construction of the chroman core followed by the introduction of the amino group. A plausible pathway, adapted from methodologies reported for analogous compounds, is outlined below.[4]
Caption: A generalized synthetic scheme for the preparation of 5-methyl-3-aminochroman.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, non-validated procedure based on established methods for similar compounds.[3]
Step 1: Synthesis of 5-Methyl-3-chromanone This key intermediate can be prepared from commercially available starting materials, such as m-cresol, through a series of reactions including O-alkylation and intramolecular Friedel-Crafts acylation.
Step 2: Reductive Amination of 5-Methyl-3-chromanone
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Reaction Setup: To a solution of 5-methyl-3-chromanone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask, add an amine source such as ammonium acetate or benzylamine (1.5-2 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding enamine or imine intermediate.
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Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.
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Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine.
Modern Synthetic Approaches: Biocatalysis
Recent advancements have highlighted the use of imine reductases (IREDs) for the enantioselective synthesis of 3-aminochromans.[3] This biocatalytic approach offers high yields and excellent enantioselectivity, providing a greener and more efficient alternative to traditional chemical methods. The process involves the reductive coupling of a 3-chromanone with an amine partner, catalyzed by an appropriate IRED.[3]
Anticipated Pharmacological Profile: A Serotonergic Focus
The primary interest in 3-aminochroman derivatives stems from their activity as ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors.[4][5]
Interaction with 5-HT₁ₐ and 5-HT₇ Receptors
Studies on a series of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have demonstrated high affinity for both 5-HT₁ₐ and 5-HT₇ receptors.[4]
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5-HT₁ₐ Receptor: This receptor is a well-established target for anxiolytic and antidepressant drugs. Agonists at this receptor are known to mediate their therapeutic effects by reducing the firing rate of serotonergic neurons.
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5-HT₇ Receptor: The 5-HT₇ receptor is implicated in a range of physiological processes, including thermoregulation, circadian rhythms, and mood. Antagonists of this receptor are being investigated for their potential as antidepressants and cognitive enhancers.
Given the structural similarity, it is highly probable that 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine will also exhibit affinity for these receptors. The methyl group at the 5-position is expected to influence the binding affinity and selectivity compared to other substitution patterns. One study on a closely related compound, which featured a more complex substituent at the 5-position, reported a Kᵢ value of 0.3 nM for the 5-HT₁ₐ receptor and 3.1 nM for the 5-HT₇ receptor.[4][6] This suggests that the 5-methyl analog could be a potent ligand at these targets.
Caption: Proposed mechanism of action via serotonergic G-protein coupled receptors.
Potential Therapeutic Applications
Based on its predicted interaction with serotonin receptors, 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine and its derivatives could be investigated for a range of central nervous system (CNS) disorders, including:
-
Anxiety disorders
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Major depressive disorder
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Other mood disorders
Further pharmacological profiling would be necessary to determine its functional activity (agonist, antagonist, or partial agonist) at these receptors and to assess its selectivity over other receptor subtypes.
Analytical Characterization
The structural elucidation and purity assessment of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine would rely on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the aromatic protons, the methyl group protons, and the protons on the dihydropyran ring. The chemical shifts and coupling patterns of the diastereotopic protons at the C2 and C4 positions would be particularly informative.
-
¹³C NMR: Would confirm the presence of ten distinct carbon atoms, with chemical shifts corresponding to the aromatic, aliphatic, and methyl carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): A crucial technique for assessing the purity of the compound. Chiral HPLC would be necessary to separate and quantify the (R) and (S) enantiomers.
Future Research and Concluding Remarks
5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine represents a promising, yet underexplored, molecule within the pharmacologically significant class of 3-aminochromans. The synthetic accessibility of this scaffold, combined with the strong evidence of high affinity for key serotonin receptors in closely related analogs, makes it a compelling candidate for further investigation in drug discovery programs targeting CNS disorders.
Future research should focus on:
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Efficient and Stereoselective Synthesis: Development and optimization of a scalable and enantioselective synthesis to produce both (R) and (S) enantiomers in high purity.
-
Comprehensive Pharmacological Profiling: In vitro binding and functional assays to determine the affinity and efficacy at a panel of CNS receptors, particularly 5-HT₁ₐ and 5-HT₇.
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In Vivo Efficacy Studies: Evaluation of the pure enantiomers in animal models of anxiety and depression to establish a proof-of-concept for their therapeutic potential.
This technical guide, by synthesizing existing knowledge, aims to provide a solid foundation for researchers to embark on the further exploration of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine and unlock its potential as a novel therapeutic agent.
References
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Guillaumet, G., et al. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. Journal of Pharmacy and Pharmacology, 53(7), 959-68. [Link]
- Hirst, C. E., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.
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Podona, T., et al. (1995). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of Medicinal Chemistry, 38(18), 3474-80. [Link]
- Nakahara, K., et al. (2002). Biological Activity of a Novel Nonpeptide Antagonist to the Interleukin-6 Receptor 20 S,21-Epoxy-resibufogenin-3-formate. Molecular Pharmacology, 61(4), 846-853.
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Podona, T., et al. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of Medicinal Chemistry, 39(21), 4285-98. [Link]
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ResearchGate. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. [Link]
- Podona, T., et al. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of Medicinal Chemistry, 39(21), 4285-98.
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ResearchGate. (2021). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. [Link]
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